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Compound of Interest

Compound Name: Ceftolozane Sulfate

Cat. No.: B606592 Get Quote

Ceftolozane sulfate, a novel cephalosporin antibiotic, represents a significant advancement in

the therapeutic arsenal against challenging Gram-negative bacterial infections. When

combined with tazobactam, a well-established β-lactamase inhibitor, its spectrum of activity is

broadened to include many multidrug-resistant (MDR) pathogens. This technical guide provides

a comprehensive overview of the in vitro activity of Ceftolozane, detailing its mechanism of

action, summarizing key susceptibility data, outlining experimental protocols, and illustrating

relevant biological and experimental pathways.

Mechanism of Action
Ceftolozane belongs to the cephalosporin class of antibacterial drugs and exerts its bactericidal

effect by inhibiting the synthesis of the bacterial cell wall.[1][2] This is achieved through its high

affinity for essential penicillin-binding proteins (PBPs), which are the enzymes responsible for

the final steps of peptidoglycan synthesis.[1][2][3] By binding to and inactivating these proteins,

Ceftolozane disrupts cell wall integrity, leading to cell lysis and death.[1][2] It has shown a

particularly high affinity for the PBPs of Pseudomonas aeruginosa and Escherichia coli.[1][2]

The addition of tazobactam, a β-lactamase inhibitor, protects Ceftolozane from degradation by

many common β-lactamase enzymes, particularly most Class A (including extended-spectrum

β-lactamases, or ESBLs) and some Class C enzymes.[4][5] This combination, known as

Ceftolozane/tazobactam (C/T), restores Ceftolozane's activity against bacteria that have

acquired resistance through the production of these enzymes.[4]
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Caption: Mechanism of Ceftolozane/tazobactam action.

Data Presentation: In Vitro Susceptibility
The in vitro potency of an antibiotic is typically measured by its Minimum Inhibitory

Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a

bacterium. MIC50 and MIC90 values represent the concentrations required to inhibit 50% and

90% of the tested isolates, respectively.

Activity against Pseudomonas aeruginosa
Ceftolozane/tazobactam is consistently one of the most potent β-lactam agents tested against

P. aeruginosa, including strains resistant to other antibiotics like carbapenems, cephalosporins,

and piperacillin/tazobactam.[6][7][8]
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Organism
Region/Stu
dy

No. of
Isolates

MIC50
(mg/L)

MIC90
(mg/L)

%
Susceptible

P. aeruginosa
U.S. (2012-

2015)
3,851 0.5 2 97.0%[7]

P. aeruginosa
Germany

(2014-2015)
502 0.5 2 N/A[6]

P. aeruginosa Spain (2013) 500 0.5 4 N/A[9]

P. aeruginosa
Australia

(BSI)
N/A 1 2 96%[10]

P. aeruginosa
U.S. (2011-

2012)
N/A 0.5 2 N/A[11]

P. aeruginosa

(MDR)

U.S. (2012-

2015)
607 N/A N/A 84.9%[7]

P. aeruginosa

(XDR)

U.S. (2012-

2015)
363 N/A N/A 76.9%[7]

P. aeruginosa

(MDR)
Spain 129 2 4 92.2%[12]

MDR: Multidrug-Resistant; XDR: Extensively Drug-Resistant

Activity against Enterobacteriaceae
Ceftolozane/tazobactam demonstrates high activity against a wide range of

Enterobacteriaceae. Its efficacy is particularly notable against E. coli, including ESBL-producing

strains. While active against many Klebsiella pneumoniae isolates, its potency is reduced

against strains that produce certain types of β-lactamases, especially carbapenemases.[4]
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Organism
Region/Stu
dy

No. of
Isolates

MIC50
(mg/L)

MIC90
(mg/L)

%
Susceptible

Escherichia

coli

Germany

(2014-2015)
486 0.25 0.5 N/A[6]

E. coli Spain (2013) 250 0.25 0.5 N/A[9]

E. coli (ESBL

phenotype)
Spain (2013) N/A 0.5 1 N/A[9]

Klebsiella

pneumoniae

Germany

(2014-2015)
163 0.25 1 N/A[6]

K.

pneumoniae

Morocco

(2018)
N/A 0.5 >32 68.8%[13]

K.

pneumoniae

(ESBL

phenotype)

Spain (2013) N/A 4 16 N/A[9]

Enterobacter

cloacae

complex

Latin America

(2016-2017)
N/A 1 32 62.5%[14]

Enterobacter

ales (Overall)

Latin America

(2016-2017)
2252 1 32 83.9%[14]

Enterobacter

ales (Overall)

U.S. (2011-

2012)
7,071 0.25 1 N/A[11]

Activity against Anaerobic Bacteria
The addition of tazobactam provides Ceftolozane with activity against many anaerobic

organisms, particularly species of the Bacteroides fragilis group, Prevotella, and

Fusobacterium.[5]
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Organism No. of Isolates MIC50 (mg/L) MIC90 (mg/L)

Bacteroides fragilis 605 (total anaerobes) N/A 4

Prevotella spp. N/A N/A N/A

Fusobacterium spp. N/A N/A N/A

Data for Prevotella and Fusobacterium showed good activity but specific MIC values were not

detailed in the source.[5]

Experimental Protocols
The quantitative data presented are predominantly derived from standardized in vitro

susceptibility testing methods. The reference method for determining MICs is broth

microdilution, performed according to guidelines established by bodies such as the Clinical and

Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial

Susceptibility Testing (EUCAST).[6][9]

Broth Microdilution Method
The broth microdilution method involves preparing a series of two-fold dilutions of the

antimicrobial agent in a liquid growth medium (typically cation-adjusted Mueller-Hinton broth) in

microtiter plates. Each well is then inoculated with a standardized suspension of the test

bacterium. Following incubation, the plates are examined for visible bacterial growth. The MIC

is recorded as the lowest concentration of the antimicrobial agent that completely inhibits

growth.
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Caption: Generalized workflow for MIC determination.
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Mechanisms of Resistance
While Ceftolozane/tazobactam is stable against many common β-lactamases, certain

resistance mechanisms can compromise its activity. Understanding these pathways is critical

for predicting its clinical utility and monitoring for the emergence of resistance.

Carbapenemase Production: The most significant mechanism of resistance is the production

of carbapenemases. Tazobactam does not effectively inhibit serine carbapenemases (like

KPC) or metallo-β-lactamases (MBLs such as NDM, VIM, IMP).[15][16] Isolates producing

these enzymes are typically resistant to Ceftolozane/tazobactam.[17][18]

AmpC Modifications: Although Ceftolozane was designed for stability against the

chromosomal AmpC β-lactamase of P. aeruginosa, mutations in the ampC gene or its

regulatory genes (ampD, ampR) can lead to hyperproduction or structural changes in the

enzyme, resulting in increased MICs and resistance.[15][19][20]

Target Site Modification: Alterations in the primary target, PBP3 (encoded by the ftsI gene),

can also confer resistance, though this is a less common mechanism.[15][19]
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Caption: Key resistance mechanisms against Ceftolozane.
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Conclusion
The in vitro data robustly support the potent activity of Ceftolozane sulfate, in combination

with tazobactam, against a broad spectrum of clinically important Gram-negative pathogens. Its

exceptional potency against P. aeruginosa, including many MDR and XDR isolates, positions it

as a valuable therapeutic option for infections caused by this challenging organism.[6][7][9]

Furthermore, it demonstrates excellent activity against E. coli and many other

Enterobacteriaceae, including ESBL-producing strains.[6][9][21] The primary limitation to its

spectrum is the lack of activity against bacteria that produce carbapenemases.[15][17]

Continuous surveillance and an understanding of local resistance epidemiology are crucial for

guiding the appropriate use of this important antimicrobial agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6125531/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6125531/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6125531/
https://www.benchchem.com/product/b606592#in-vitro-spectrum-of-activity-of-ceftolozane-sulfate
https://www.benchchem.com/product/b606592#in-vitro-spectrum-of-activity-of-ceftolozane-sulfate
https://www.benchchem.com/product/b606592#in-vitro-spectrum-of-activity-of-ceftolozane-sulfate
https://www.benchchem.com/product/b606592#in-vitro-spectrum-of-activity-of-ceftolozane-sulfate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b606592?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

